molecular formula C13H8F2O2 B13935508 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B13935508
M. Wt: 234.20 g/mol
InChI Key: SHMSQVFXRVYHBV-UHFFFAOYSA-N
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Description

2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 5 positions, and a carboxylic acid group is attached at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be obtained.

    Reduction Products: The reduction of the carboxylic acid group yields 2,5-difluoro-[1,1’-biphenyl]-4-methanol.

    Oxidation Products: Oxidation can lead to the formation of 2,5-difluoro-[1,1’-biphenyl]-4-carboxylate salts.

Scientific Research Applications

2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-[1,1’-biphenyl]-4-carboxylic acid
  • 2,5-Difluoro-[1,1’-biphenyl]-4-ylboronic acid
  • 2,5-Difluoro-[1,1’-biphenyl]-4-methanol

Uniqueness

2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H8F2O2

Molecular Weight

234.20 g/mol

IUPAC Name

2,5-difluoro-4-phenylbenzoic acid

InChI

InChI=1S/C13H8F2O2/c14-11-7-10(13(16)17)12(15)6-9(11)8-4-2-1-3-5-8/h1-7H,(H,16,17)

InChI Key

SHMSQVFXRVYHBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2F)C(=O)O)F

Origin of Product

United States

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